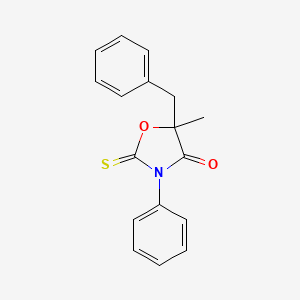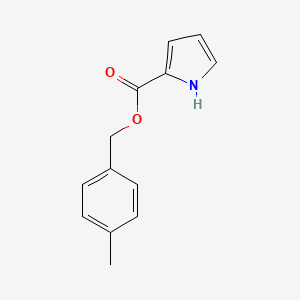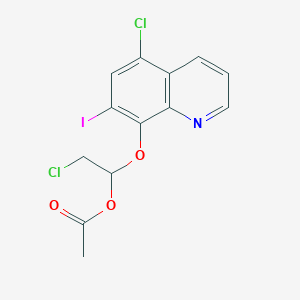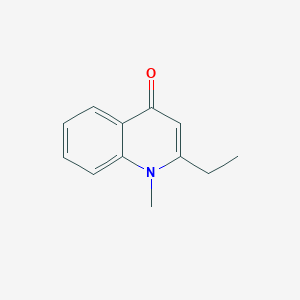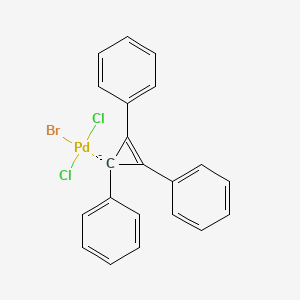![molecular formula C11H12N4O B12887982 4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide CAS No. 920961-36-0](/img/structure/B12887982.png)
4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure containing both pyrrole and pyridine rings, and a cyclopropylamino group attached to the nitrogen atom. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
The synthesis of 4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions using cyclopropylamine.
Amidation: The final step involves the amidation of the carboxylic acid group to form the carboxamide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Analyse Des Réactions Chimiques
4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolo[2,3-b]pyridine core.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. For instance, as a JAK1 inhibitor, it binds to the ATP-binding site of JAK1, preventing its activation and subsequent phosphorylation of downstream signaling molecules . This inhibition disrupts the JAK-STAT signaling pathway, which is crucial for the regulation of immune responses and inflammation .
Comparaison Avec Des Composés Similaires
4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide can be compared with other similar compounds, such as:
4-Amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide: This compound also targets JAK1 but lacks the cyclopropylamino group, which may affect its selectivity and potency.
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar bicyclic structure but differ in the specific functional groups attached, leading to variations in their biological activities.
Pyridazine and Pyridazinone Derivatives: These compounds have a different nitrogen arrangement in the ring structure and exhibit a wide range of pharmacological activities.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties.
Propriétés
Numéro CAS |
920961-36-0 |
|---|---|
Formule moléculaire |
C11H12N4O |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
4-(cyclopropylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C11H12N4O/c12-10(16)8-5-14-11-7(3-4-13-11)9(8)15-6-1-2-6/h3-6H,1-2H2,(H2,12,16)(H2,13,14,15) |
Clé InChI |
KHVASZCEDOGQHX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=C3C=CNC3=NC=C2C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



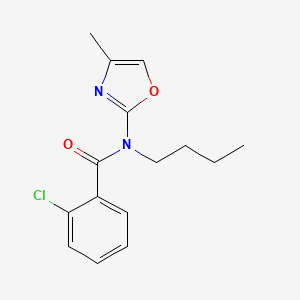
![(S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol](/img/structure/B12887913.png)
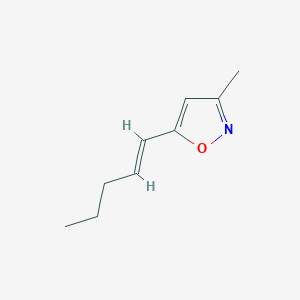
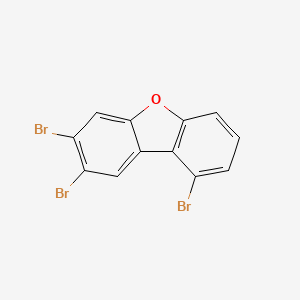
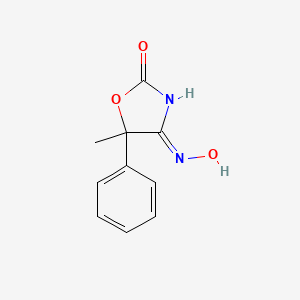
![3-Ethyl-1-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887934.png)
